3-p-Toluenesulfonyl-3-sulfolene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

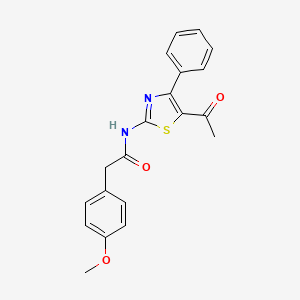

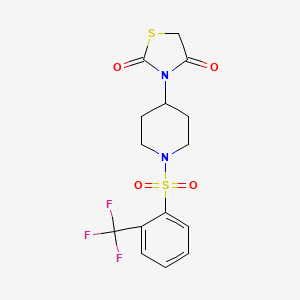

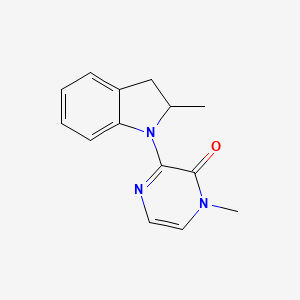

3-p-Toluenesulfonyl-3-sulfolene is a chemical compound that has been used in various chemical reactions . It is a molecule that contains a total of 30 bonds, including 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 sulfones .

Synthesis Analysis

The synthesis of 3-p-Toluenesulfonyl-3-sulfolene involves various chemical reactions. For instance, it has been found that 3-p-tolylsulfonyl- and 3-p-tolylsulfinyl-3-sulfolenes prepared from 3-sulfolene react with various dienophiles to give the corresponding Diels-Alder cycloadducts in good yields .Molecular Structure Analysis

The molecular structure of 3-p-Toluenesulfonyl-3-sulfolene is complex, with a total of 30 bonds. This includes 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 2 sulfones .Chemical Reactions Analysis

3-p-Toluenesulfonyl-3-sulfolene has been employed in various chemical reactions. For example, it has been used as a volatile, recyclable dipolar, aprotic solvent in the reaction of benzyl halide with metal azides to form benzyl azide and the subsequent reaction of benzyl azide with p-toluenesulfonyl cyanide to produce 1-benzyl-5-p-toluenesulfonyl tetrazole .Physical And Chemical Properties Analysis

3-p-Toluenesulfonyl-3-sulfolene is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents .科学的研究の応用

- Application : It reacts with various dienophiles to yield corresponding cycloadducts in good yields. Notably, only the “para” substituted cycloadducts are obtained with monofunctionalized ethylenes and methyl 2-methylpropenoate .

Diels-Alder Reactions

Solvent in Organic Reactions

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that sulfolenes, a class of compounds to which 3-p-toluenesulfonyl-3-sulfolene belongs, are often used in organic synthesis, particularly in diels-alder reactions .

Mode of Action

3-p-Toluenesulfonyl-3-sulfolene is prepared from 3-sulfolene and reacts with various dienophiles to give the corresponding Diels-Alder cycloadducts . This suggests that the compound likely interacts with its targets through cycloaddition, a type of chemical reaction that results in the formation of a cyclic product.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-p-Toluenesulfonyl-3-sulfolene. For instance, the compound’s reactivity in Diels-Alder reactions can be influenced by factors such as temperature and the presence of other reactants

特性

IUPAC Name |

3-(4-methylphenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-6H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHTOTWYLRZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CCS(=O)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-2-[(5-bromopyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2365827.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)

![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)